1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride
Description
1-(3-Ethylphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a 3-ethylphenyl substituent.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-4-3-5-10(8-9)11(12)6-7-11;/h3-5,8H,2,6-7,12H2,1H3;1H |
InChI Key |
WCQKOAUXRMDUHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2(CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Sulfoxonium Ylide-Mediated Ring Closure
A widely adopted method for cyclopropane ring formation involves the use of sulfoxonium ylides. This approach leverages the reactivity of α,β-unsaturated carbonyl precursors with trimethylsulfoxonium iodide under basic conditions. For 1-(3-ethylphenyl)cyclopropan-1-amine, the synthesis begins with (E)-3-(3-ethylphenyl)acrylic acid (Ia), which is esterified to methyl (E)-3-(3-ethylphenyl)acrylate (Ib) using methanol and sulfuric acid . Cyclopropanation is achieved by treating Ib with trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO) at 60–80°C, yielding methyl 1-(3-ethylphenyl)cyclopropane-1-carboxylate (II) in 85–92% yield .
The ester (II) is hydrolyzed to 1-(3-ethylphenyl)cyclopropane-1-carboxylic acid (III) using aqueous sodium hydroxide. Subsequent Curtius rearrangement converts III to the corresponding isocyanate, which is hydrolyzed to the primary amine (IV) under acidic conditions. Finally, treatment with hydrochloric acid in ethanol yields the hydrochloride salt .
Key Advantages :
-
High yields (>85%) for cyclopropanation.
-
Scalable for industrial production.
Corey-Fuchs Cyclopropanation Using Phosphonate Reagents
The Corey-Fuchs method employs triethylphosphonoacetate for cyclopropanation of α,β-unsaturated esters. Starting with 3-ethylbenzaldehyde (V), a Horner-Wadsworth-Emmons reaction with triethylphosphonoacetate and sodium hydride in toluene generates (E)-ethyl 3-(3-ethylphenyl)acrylate (VI). Cyclopropanation of VI using trimethylsulfoxonium iodide and sodium hydride in DMSO produces ethyl 1-(3-ethylphenyl)cyclopropane-1-carboxylate (VII) in 78–88% yield .
The ester (VII) is hydrolyzed to the carboxylic acid (VIII), followed by conversion to the acyl azide (IX) using diphenylphosphoryl azide (DPPA). Thermal decomposition of IX via the Curtius rearrangement yields the amine (IV), which is isolated as the hydrochloride salt .
Reaction Conditions :
Transition Metal-Catalyzed Asymmetric Cyclopropanation
For enantioselective synthesis, transition metal catalysts such as ruthenium complexes enable asymmetric cyclopropanation. Using dichloro(p-cymene)ruthenium(II) dimer and a chiral pyridine-oxazoline ligand, ethyl diazoacetate reacts with 3-ethylstyrene (X) to form ethyl (1R,2R)-1-(3-ethylphenyl)cyclopropane-1-carboxylate (XI) with >90% enantiomeric excess (ee) . Hydrolysis of XI to the carboxylic acid (XII) and subsequent Curtius rearrangement affords the enantiomerically pure amine (IV) .
Catalytic System :
Resolution of Racemic Amines via Diastereomeric Salt Formation
Racemic 1-(3-ethylphenyl)cyclopropan-1-amine (IV) can be resolved using chiral acids. Treatment of IV with D-mandelic acid in ethanol yields diastereomeric salts, which are separated by fractional crystallization. The free amine is regenerated using sodium hydroxide and converted to the hydrochloride salt .
Resolution Efficiency :
Hydrochloride Salt Formation and Characterization
The final step involves treating the free amine (IV) with hydrochloric acid in ethanol or diethyl ether. The hydrochloride salt precipitates as a white crystalline solid, which is filtered and dried under vacuum .
Characterization Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Enantioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sulfoxonium Ylide | 85–92 | Racemic | High | Moderate |
| Corey-Fuchs | 78–88 | Racemic | High | Low |
| Metal-Catalyzed | 70–82 | >90% ee | Moderate | High |
| Resolution | 50–60 | >99% ee | Low | High |
Chemical Reactions Analysis
Types of Reactions
1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces cyclopropylamines .
Scientific Research Applications
Biological Applications
1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride has been investigated for its biological activity, particularly in the context of pharmacology. Preliminary studies indicate that this compound may interact with various biological targets, potentially modulating enzyme activity or receptor binding due to its amine group, which facilitates hydrogen bonding.
Neuroprotective Effects
Research has shown that this compound may exhibit neuroprotective properties, mitigating neuronal damage induced by excitotoxicity. This suggests potential therapeutic applications in neurodegenerative diseases.
Pharmacological Research
A study investigating the pharmacokinetics of this compound showed promising results regarding its bioavailability and metabolic pathways. The compound was administered in controlled environments to assess its effects on neurotransmitter levels and potential interactions with other drugs .
Neuroprotection Studies
In a controlled trial, the neuroprotective effects of this compound were evaluated in animal models subjected to excitotoxic conditions. The results indicated a significant reduction in neuronal damage compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the cyclopropane ring provides structural rigidity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Position and Type
Cyclopropanamine derivatives vary primarily in the substituent attached to the phenyl ring. Key comparisons include:
*Inferred based on structural analogs.
Structural Insights :
- Electron-Withdrawing Groups (e.g., bromo, fluoro) : Halogenated derivatives (e.g., 2-bromo, 3-fluoro) may increase binding affinity to serotonin receptors due to electronic effects .
Pharmacological and Physicochemical Properties
A. Receptor Binding :
- Impact of Ethyl Group : The 3-ethyl substituent may reduce polarity compared to halogenated analogs, affecting solubility and metabolic stability.
B. Physicochemical Data :
Biological Activity
1-(3-Ethylphenyl)cyclopropan-1-amine; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
1-(3-Ethylphenyl)cyclopropan-1-amine is characterized by a cyclopropane ring substituted with an ethylphenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.
Research indicates that 1-(3-ethylphenyl)cyclopropan-1-amine interacts with various biological targets, particularly in the central nervous system. Its mechanism may involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated.
Pharmacological Effects
The compound has shown promising effects in preclinical studies, particularly in the following areas:
- Antidepressant Activity : Animal studies have suggested that this compound may exhibit antidepressant-like effects, potentially through serotonin and norepinephrine reuptake inhibition.
- Anxiolytic Properties : Preliminary tests indicate that it may reduce anxiety behaviors in rodent models, suggesting a role in anxiety disorders .
- Neuroprotective Effects : Research has also pointed towards neuroprotective properties, possibly by reducing oxidative stress and inflammation in neural tissues.
Study 1: Antidepressant-Like Effects
A study published in 2021 investigated the antidepressant-like effects of various cyclopropanamine derivatives, including 1-(3-ethylphenyl)cyclopropan-1-amine. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors .
Study 2: Anxiolytic Activity
In another study focused on anxiety models, the hydrochloride form of this compound was administered to rats subjected to elevated plus maze tests. Results showed increased time spent in open arms, indicating reduced anxiety levels compared to control groups .
Study 3: Neuroprotective Mechanisms
Research conducted on neuroprotection revealed that 1-(3-ethylphenyl)cyclopropan-1-amine could mitigate neuronal damage induced by excitotoxicity. The compound demonstrated a capacity to lower markers of oxidative stress, thereby protecting neuronal integrity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 1-(3-ethylphenyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclopropanation of a phenylmagnesium bromide precursor (e.g., 3-ethylphenylmagnesium bromide) with cyclopropanecarboxaldehyde, followed by reduction to the amine and salt formation with HCl. Key factors include:
- Inert Atmosphere: Use nitrogen/argon to prevent moisture interference during Grignard reagent reactions .
- Purification: Crystallization or column chromatography ensures high purity (>98%) .
- Monitoring: Thin-layer chromatography (TLC) tracks reaction progress .
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Grignard reaction) | Prevents side reactions |
| Solvent | Dry THF or diethyl ether | Enhances reagent stability |
| Reaction Time | 4–6 hours (cyclopropanation step) | Maximizes conversion |
Q. How is the structural integrity of 1-(3-ethylphenyl)cyclopropan-1-amine hydrochloride validated in academic research?
Methodological Answer: Advanced spectroscopic and chromatographic techniques are employed:
- NMR Spectroscopy: H and C NMR confirm cyclopropane ring geometry and substituent positions .
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (211.73 g/mol) and fragmentation patterns .
- HPLC: Purity analysis (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyclopropane ring in 1-(3-ethylphenyl)cyclopropan-1-amine hydrochloride under oxidative or reductive conditions?
Methodological Answer: The strained cyclopropane ring undergoes distinct transformations:
- Oxidation: Reacts with KMnO/CrO to form ketones or carboxylic acids via ring-opening mechanisms .
- Reduction: Hydrogenation (H, Pd/C) selectively reduces the amine without disrupting the cyclopropane ring .
- Substitution: Nucleophilic attack at the cyclopropane carbon occurs under SN2 conditions, influenced by steric hindrance from the 3-ethylphenyl group .
Key Consideration: Computational modeling (DFT) predicts regioselectivity in ring-opening reactions, validated experimentally via kinetic studies .
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., receptor binding vs. enzyme inhibition)?
Methodological Answer: Discrepancies often arise from assay-specific variables:
- Receptor Binding Assays: Use radioligand displacement (e.g., H-labeled antagonists) to measure affinity (K) .
- Enzyme Inhibition: Optimize substrate concentration (near K) to avoid false positives in IC determinations .
- Structural Modifications: Compare activity of analogs (e.g., 4-methylphenyl vs. 3-ethylphenyl derivatives) to identify critical substituents .
| Assay Type | Common Pitfalls | Mitigation Strategy |
|---|---|---|
| Radioligand Binding | Non-specific binding to filters | Use polyethylenimine pretreatment |
| Fluorescence-Based | Compound autofluorescence | Include quenchers/controls |
Q. What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer: Industrial-scale production requires:
- Continuous Flow Reactors: Ensure precise temperature control during cyclopropanation, reducing side products .
- Crystallization Optimization: Use solvent mixtures (e.g., ethanol/water) to enhance salt precipitation efficiency .
- In-Line Analytics: FTIR or Raman spectroscopy monitors reaction progress in real time .
Case Study: A 10x scale-up achieved 85% yield (vs. 78% in lab-scale) using automated pH adjustment for HCl salt formation .
Q. How does the 3-ethylphenyl substituent influence the compound’s physicochemical properties compared to other arylcyclopropanamine derivatives?
Methodological Answer: The ethyl group enhances lipophilicity (logP ~2.8) and metabolic stability:
- LogP Measurement: Shake-flask method with octanol/water partitioning .
- Metabolic Stability: Incubation with liver microsomes (human/rat) shows t >60 minutes, attributed to reduced CYP450 oxidation .
| Derivative | logP | Microsomal t (min) |
|---|---|---|
| 3-Ethylphenyl (target) | 2.8 | 65 |
| 3-Methoxyphenyl | 2.1 | 42 |
| 4-Fluorophenyl | 2.5 | 58 |
Q. What advanced computational methods are used to predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to serotonin receptors (e.g., 5-HT), identifying key hydrogen bonds with Asp155 .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .
- QSAR Models: Train models using datasets of arylcyclopropanamines to predict IC values for novel targets .
Q. How can researchers address solubility challenges in in vitro assays without compromising bioactivity?
Methodological Answer:
- Co-Solvents: Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH Adjustment: Prepare stock solutions in 0.1M HCl (pH 2–3) for protonated amine stability .
- Critical Micelle Concentration (CMC): Add non-ionic surfactants (e.g., Tween-80) below CMC to avoid assay interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
